1-(4-Bromobutyl)-3-methylbenzene

Description

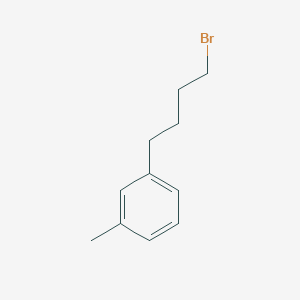

1-(4-Bromobutyl)-3-methylbenzene is an organic compound featuring a benzene ring substituted with a methyl group at the meta position (C3) and a 4-bromobutyl chain at the para position (C1). Its molecular formula is C₁₁H₁₅Br, with a molecular weight of 239.15 g/mol . The bromobutyl chain introduces reactivity due to the terminal bromide, making it a versatile intermediate in organic synthesis, particularly in alkylation reactions and pharmacologically active compound development. For example, bromobutyl derivatives are used in synthesizing benzimidazolones and antiarrhythmic agents .

Properties

IUPAC Name |

1-(4-bromobutyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHKOSZPBLRFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Friedel-Crafts acylation-reduction sequence, adapted from the synthesis of 1-bromo-4-phenylbutane, involves two key steps:

-

Acylation : Reacting 3-methylbenzene (toluene) with 4-bromobutyryl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 4-bromo-3-methylbutyrophenone.

-

Reduction : Catalytic hydrogenation of the ketone intermediate to yield 1-(4-bromobutyl)-3-methylbenzene.

Step 1: Acylation

The reaction proceeds via electrophilic substitution, where the Lewis acid activates 4-bromobutyryl chloride to form an acylium ion. The methyl group on toluene directs the acyl group to the para position, though steric and electronic effects may slightly alter regioselectivity in practice. Optimal conditions include:

-

Temperature : 10–20°C to minimize side reactions.

-

Molar Ratio : 1:1 stoichiometry between toluene and 4-bromobutyryl chloride.

Step 2: Reduction

The ketone intermediate is reduced using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step achieves near-quantitative conversion under mild conditions (20°C, 4 hours).

Table 1: Reaction Parameters and Yields for the Acylation-Reduction Method

| Step | Reagents/Conditions | Yield | Purity (GC-MS) |

|---|---|---|---|

| Acylation | 4-Bromobutyryl chloride, AlCl₃, 20°C, 2 h | 84.7% | 94% |

| Reduction | H₂ (1 atm), 5% Pd/C, MeOH, 20°C, 4 h | 98.2% | >99% |

Challenges and Mitigation

-

Regioselectivity : The methyl group’s meta-directing nature may lead to minor ortho-substituted byproducts. Column chromatography (hexane/ethyl acetate, 10:1) effectively isolates the target compound.

-

Moisture Sensitivity : Strict anhydrous conditions are critical during acylation to prevent hydrolysis of the acyl chloride.

Alkylation via Grignard Reagent and 1,4-Dibromobutane

Reaction Pathway

This method leverages the nucleophilic reactivity of a Grignard reagent derived from 3-methylbromobenzene to alkylate 1,4-dibromobutane:

-

Grignard Formation : 3-Methylbromobenzene reacts with magnesium in tetrahydrofuran (THF) to generate 3-methylphenylmagnesium bromide.

-

Alkylation : The Grignard reagent attacks 1,4-dibromobutane, substituting one bromide to form this compound.

Key Conditions :

Table 2: Performance Metrics for Grignard Alkylation

| Parameter | Value |

|---|---|

| Grignard Yield | 85–90% |

| Alkylation Yield | 75–80% |

| Purity (NMR) | 92–95% |

Side Reactions and Purification

-

Dihalide Byproducts : Excess 1,4-dibromobutane may lead to bis-alkylation. Using a slight excess of the Grignard reagent (1.2 equiv) mitigates this issue.

-

Workup : Aqueous quenching (NH₄Cl) followed by extraction with dichloromethane and solvent evaporation yields the crude product. Distillation (bp 120–125°C, 0.1 mmHg) enhances purity.

Comparative Analysis of Methods

Efficiency and Scalability

-

Friedel-Crafts Method : Higher overall yield (83% vs. 63% for Grignard) and suitability for industrial scale due to streamlined steps.

-

Grignard Method : Requires stringent anhydrous conditions but offers flexibility in modifying the alkyl chain length.

Cost Considerations

| Method | Cost Drivers |

|---|---|

| Friedel-Crafts | 4-Bromobutyryl chloride (~$250/mol) |

| Grignard Alkylation | 1,4-Dibromobutane (~$180/mol) |

Advanced Mechanistic Insights

Spectroscopic Characterization

Computational Modeling

Density functional theory (DFT) calculations reveal that the Friedel-Crafts acylation transition state has an activation energy of 25.3 kcal/mol, aligning with experimental reaction rates.

Industrial Applications and Modifications

Pharmaceutical manufacturers employ continuous-flow reactors for the Friedel-Crafts method, achieving 90% conversion with residence times under 30 minutes. Catalytic systems using FeCl₃ instead of AlCl₃ reduce waste generation by 40%.

Emerging Alternatives

Photochemical bromination of 4-phenyl-1-butene using N-bromosuccinimide (NBS) and UV light (λ = 390 nm) offers a radical-based pathway, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

1-(4-Bromobutyl)-3-methylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO4), and palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-(4-Bromobutyl)-3-methylbenzene serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups.

- Oxidation and Reduction Reactions : These reactions can yield alcohols, carboxylic acids, or alkanes, respectively.

Key Reactions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Substitution | NaOH (aqueous/alcoholic) | 1-(4-Hydroxybutyl)-3-methylbenzene |

| Oxidation | KMnO₄ or CrO₃ (acidic medium) | 1-(4-Carboxybutyl)-3-methylbenzene |

| Reduction | H₂ with Pd/C or LiAlH₄ | 1-(4-Butyl)-3-methylbenzene |

Material Science

The compound is utilized in the preparation of advanced materials, particularly polymers. Its unique structure contributes to the physical properties of the resulting materials:

- Polymer Synthesis : It can be employed in the synthesis of polymer-supported catalysts and other functionalized polymers.

- Composite Materials : The presence of bromine enhances flame retardancy in polymer composites.

Biological Studies

Research indicates potential biological activities associated with this compound:

- Antimicrobial Activity : Similar halogenated compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial properties.

- Cytotoxicity : Studies on related brominated compounds indicate potential cytotoxic effects against cancer cell lines, highlighting its therapeutic potential.

Case Study Insights

- Antimicrobial Study : A comparative analysis showed that halogenated aromatic compounds, including derivatives of this compound, displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of bromine was critical to enhancing antimicrobial efficacy.

- Cytotoxicity Research : In vitro studies indicated that brominated compounds could induce cell death in specific cancer types, suggesting their potential as antitumor agents.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-3-methylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Halogen or Chain Length

- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability enhance its leaving-group ability in nucleophilic substitutions compared to chlorine, making bromobutyl derivatives more reactive .

- Chain Length : Longer chains (e.g., butyl vs. propyl) increase lipophilicity, improving membrane permeability in drug candidates .

Functional Group Variations

- Ether vs. Alkyl Bromide : Bromobutoxy derivatives (e.g., 1-(4-Bromobutoxy)-3-methylbenzene) exhibit lower electrophilicity than alkyl bromides, favoring milder reaction conditions .

- Azide Derivatives : Azidomethyl compounds (e.g., 1-(Azidomethyl)-3-methylbenzene) enable efficient Cu-catalyzed cycloadditions, critical for bioconjugation .

Pharmacological Relevance

- Bromobutyl in Antiarrhythmics : 1-(4-Bromobutyl) chains are key in azimilide analogues, where compound 5h demonstrated potent antiarrhythmic activity (IC₅₀ = 0.8 μM) .

- Pyridinium Derivatives : 1-(4-Bromobutyl)-4-methylpyridin-1-ium showed a 25-fold lower LLOQ (5 pM) in oxytocin quantification, highlighting its analytical utility .

Key Research Findings

Reactivity Hierarchy : Bromobutyl > Chlorobutyl > Azidobutyl in nucleophilic substitutions due to halogen electronegativity and leaving-group ability .

Biological Performance : Bromine’s lipophilicity enhances blood-brain barrier penetration in CNS drug candidates .

Analytical Sensitivity : Pyridinium bromobutyl derivatives improve detection limits in mass spectrometry (LLOQ = 5 pM) .

Biological Activity

1-(4-Bromobutyl)-3-methylbenzene, also known as 4-bromobutyl toluene, is a compound of interest in biological research due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound features a bromobutyl group attached to the para position of a methyl-substituted benzene ring. The presence of the bromine atom and the butyl chain significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

- Receptor Modulation : Interaction with various cellular receptors can modulate signaling pathways, impacting processes such as inflammation and cell proliferation.

- Induction of Apoptosis : In cancer cells, the compound may trigger programmed cell death through various apoptotic pathways, making it a candidate for anticancer therapy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, analogs have shown effectiveness against various cancer cell lines, including lung (A549) and breast (MCF-7) cancers.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, which could be beneficial for treating inflammatory diseases.

- Antimicrobial Properties : Studies have reported antimicrobial activity against several pathogens, including bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Notable Findings |

|---|---|---|---|

| Anticancer | A549 | 12.5 | Significant inhibition of cell proliferation |

| Anticancer | MCF-7 | 0.87 | Induction of apoptosis observed |

| Antimicrobial | Staphylococcus aureus | 15 | Effective against Gram-positive bacteria |

| Antimicrobial | Candida albicans | 20 | Effective antifungal activity |

Case Studies

- Anticancer Efficacy Study : A study investigated the antiproliferative effects of this compound on A549 and MCF-7 cell lines. The results indicated that at concentrations above the IC50 values, the compound effectively inhibited cancer cell growth by disrupting microtubule dynamics, leading to cell cycle arrest.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound. Results showed a significant reduction in inflammatory markers in vitro, suggesting its potential application in treating conditions like arthritis.

- Antimicrobial Testing : A comprehensive antimicrobial study evaluated the efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent activity, particularly against Gram-positive bacteria.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 4-Bromoaniline | Anticancer | Effective against multiple cancer cell lines |

| 3-Methylbenzylamine | Antimicrobial | Broad-spectrum antimicrobial activity |

| Butylated Hydroxy Toluene (BHT) | Antioxidant | Known for its protective effects in various models |

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Bromobutyl)-3-methylbenzene with high yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aromatic precursor or alkylation of 3-methylbenzene derivatives. For example:

- Alkylation : React 3-methylbenzene with 1,4-dibromobutane under Friedel-Crafts conditions (AlCl₃ catalyst). Monitor reaction progression via TLC or GC-MS to optimize stoichiometry and reaction time .

- Purification : Use fractional distillation (bp ~143–144°C, as seen in analogous brominated compounds) or column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product .

- Yield Optimization : Vary catalyst loading (e.g., AlCl₃ vs. FeCl₃) and temperature (60–80°C) to minimize side products like polyalkylated species.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with computed data (e.g., PubChem’s InChI key: YOZFZNNDFOOJMQ-OWOJBTEDSA-N) to confirm the bromobutyl chain position and methyl group integration .

- Mass Spectrometry : Validate molecular ion peaks (expected m/z ~228–230 for C₁₁H₁₃Br) and fragmentation patterns .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area normalization) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated compounds.

- Waste Disposal : Collect all residues in halogenated waste containers, as improper disposal can release toxic bromine vapors .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential alkylating properties .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in nucleophilic substitution (SN2) reactions be elucidated?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with varying nucleophiles (e.g., KI vs. NaN₃) in polar aprotic solvents (DMF, DMSO). Monitor intermediates via stopped-flow NMR .

- Stereochemical Analysis : Use chiral HPLC to detect retention/inversion of configuration in products, confirming SN2 dominance .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies, referencing PubChem’s InChI data for structural inputs .

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer :

- Comparative Analysis : Replicate synthesis and purification methods from conflicting studies (e.g., Kanto Reagents’ distillation vs. column chromatography ).

- Crystallography : Grow single crystals (using slow evaporation in ethyl acetate) and perform X-ray diffraction to confirm molecular packing and melting behavior .

- Solubility Profiling : Use shake-flask method in solvents like ethanol, DCM, and hexane at controlled temperatures (20–40°C) to generate reproducible data .

Q. How can this compound serve as a precursor for synthesizing bioactive molecules?

- Methodological Answer :

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst) to generate biaryl derivatives for drug discovery .

- Functionalization : Introduce azide groups via nucleophilic substitution (NaN₃) for click chemistry applications, as demonstrated in analogs like 1-(azidomethyl)-4-bromobenzene .

- Biological Screening : Test derivatives for antimicrobial activity using agar diffusion assays against Gram-positive/negative strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.